molecular formula C14H20N2O3S B2948518 N-[ethyl(phenyl)carbamoyl]-L-methionine CAS No. 956943-60-5

N-[ethyl(phenyl)carbamoyl]-L-methionine

Cat. No.: B2948518
CAS No.: 956943-60-5
M. Wt: 296.39
InChI Key: LZXCOCVNRNAJDL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[ethyl(phenyl)carbamoyl]-L-methionine is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields such as agriculture, medicine, and industry. This particular compound is characterized by the presence of an ethyl(phenyl)carbamoyl group attached to the amino acid L-methionine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[ethyl(phenyl)carbamoyl]-L-methionine typically involves the reaction of L-methionine with ethyl(phenyl)carbamoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[ethyl(phenyl)carbamoyl]-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[ethyl(phenyl)carbamoyl]-L-methionine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[ethyl(phenyl)carbamoyl]-L-methionine involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also undergo hydrolysis to release L-methionine, which can be incorporated into proteins or metabolized further .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenylcarbamoyl chloride
  • Ethyl carbamate
  • Methyl carbamate

Uniqueness

N-[ethyl(phenyl)carbamoyl]-L-methionine is unique due to the presence of the L-methionine moiety, which imparts specific biological activity and potential therapeutic benefits. Unlike simpler carbamates, this compound can participate in more complex biochemical pathways and interactions .

Properties

IUPAC Name

(2S)-2-[[ethyl(phenyl)carbamoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-16(11-7-5-4-6-8-11)14(19)15-12(13(17)18)9-10-20-2/h4-8,12H,3,9-10H2,1-2H3,(H,15,19)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXCOCVNRNAJDL-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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